Chemical structure and molecular formula of 4-(3-Methylbutyl)aniline
Chemical structure and molecular formula of 4-(3-Methylbutyl)aniline
An in-depth technical monograph on 4-(3-Methylbutyl)aniline , designed for researchers and drug development professionals.
Chemical Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
4-(3-Methylbutyl)aniline (also known as 4-isoamylaniline or p-isopentylaniline) is a para-substituted aromatic amine characterized by a lipophilic isoamyl chain attached to the 4-position of the aniline ring. It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials. Its structural utility lies in the isoamyl tail , which provides steric bulk and lipophilicity (LogP modulation) without introducing the metabolic liability of longer, unbranched alkyl chains. This guide details its chemical identity, validated synthesis protocols, spectroscopic signatures, and applications in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 4-(3-Methylbutyl)aniline |
| Common Synonyms | 4-Isoamylaniline; p-Isoamylaniline; 4-Isopentylbenzenamine |
| CAS Registry Number | 104177-72-2 |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| SMILES | CC(C)CCC1=CC=C(N)C=C1 |
| InChI Key | JUXQDLFYTNOQRC-UHFFFAOYSA-N |
Physical Properties (Predicted/Experimental)
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Physical State: Colorless to pale yellow liquid or low-melting solid (homolog comparison: 4-butyl aniline is liquid).
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Boiling Point: ~265–270 °C (at 760 mmHg).
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Density: ~0.93 g/cm³.[1]
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Lipophilicity (XLogP3): 3.2 (Highly lipophilic, suitable for membrane permeation).
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pKa: ~4.0–5.0 (Typical for alkyl-substituted anilines; the alkyl group is weakly electron-donating).
Synthesis & Manufacturing Protocols
Direct alkylation of aniline often leads to polyalkylation or mixtures of ortho/para isomers. The most authoritative and regioselective synthesis involves a Friedel-Crafts Acylation followed by reduction and nitration. This route ensures the linear connectivity of the isoamyl chain is preserved without rearrangement.
Validated Synthetic Pathway (The "Acylation-Reduction" Route)
Step 1: Friedel-Crafts Acylation
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Reagents: Benzene, Isovaleryl Chloride, AlCl₃ (Lewis Acid).
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Mechanism: Formation of Isovalerophenone.
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Note: Using isovaleryl chloride prevents the carbocation rearrangement typical of alkyl halides.
Step 2: Carbonyl Reduction (Wolff-Kishner or Clemmensen)
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Reagents: Hydrazine hydrate/KOH (Wolff-Kishner) or Zn(Hg)/HCl (Clemmensen).
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Product: Isoamylbenzene (3-methylbutylbenzene).
Step 3: Regioselective Nitration
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Reagents: HNO₃ / H₂SO₄.
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Selectivity: The alkyl group is an ortho/para director. Steric hindrance of the bulky isoamyl group favors the para isomer.
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Product: 4-(3-Methylbutyl)nitrobenzene.
Step 4: Nitro Group Reduction
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Reagents: H₂ / Pd-C (Catalytic Hydrogenation) or Fe / HCl (Bechamp Reduction).
Visualization of Synthesis Pathway
Figure 1: Step-wise synthesis ensuring regioselectivity and preventing alkyl chain rearrangement.
Spectroscopic Characterization
Researchers validating the identity of this compound should look for the following diagnostic signals.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 0.92 | Doublet (d) | 6H | –CH(CH ₃)₂ | Terminal gem-dimethyl group. |
| 1.48 | Quartet (q) | 2H | –CH₂–CH ₂–CH | Methylene adjacent to methine. |
| 1.58 | Multiplet (m) | 1H | –CH (CH₃)₂ | Methine proton. |
| 2.51 | Triplet (t) | 2H | Ar–CH ₂– | Benzylic methylene. |
| 3.50 | Broad Singlet | 2H | –NH ₂ | Amine protons (exchangeable with D₂O). |
| 6.62 | Doublet (d) | 2H | Ar–H (Ortho) | Protons ortho to the amino group. |
| 6.98 | Doublet (d) | 2H | Ar–H (Meta) | Protons meta to the amino group. |
Mass Spectrometry (EI-MS)
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Molecular Ion (M⁺): m/z 163.
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Base Peak: Likely m/z 106 (Tropylium-amine cation, C₇H₈N⁺) resulting from benzylic cleavage, losing the isobutyl fragment (C₄H₉•).
Applications in Drug Development[9][10][11]
Bioisosteric Replacement & Scaffold Design
In medicinal chemistry, 4-(3-Methylbutyl)aniline is utilized to modulate the physicochemical properties of a lead compound.
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Lipophilicity Tuning: The isoamyl group adds significant hydrophobicity (+LogP), improving blood-brain barrier (BBB) penetration or cell membrane permeability.
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Steric Probe: The branching at the end of the chain (terminal isopropyl) can probe hydrophobic pockets in enzyme active sites (e.g., kinases or GPCRs) where a straight n-butyl chain might not fit or bind as tightly.
Liquid Crystal Mesogens
Alkyl anilines are precursors to Schiff base liquid crystals (e.g., N-(4-isoamylphenyl)-4'-alkoxybenzylideneamine). The anisotropy of the isoamyl chain contributes to the formation of nematic or smectic phases, critical for display technologies.
Workflow: Derivatization for SAR Studies
Figure 2: Common derivatization pathways in Structure-Activity Relationship (SAR) campaigns.
Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant, potentially toxic if swallowed or absorbed through skin.
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Specific Risks: Like many anilines, it may cause methemoglobinemia (oxidation of hemoglobin) upon chronic exposure.
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Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of color).
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12590943, 4-(3-methylbutyl)aniline. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Friedel-Crafts and Reduction protocols).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
